Bis(trimethylsilyl) phosphite
Overview
Description
Bis(trimethylsilyl) phosphite is a unique organophosphorus compound that has garnered interest due to its distinctive structure and potential applications in various fields. This compound features a phosphorus atom bonded to two oxygen atoms and two silicon atoms, forming a stable ring structure. The presence of tetramethyl groups further enhances its stability and reactivity.
Scientific Research Applications
Bis(trimethylsilyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals. These complexes are valuable in catalysis and materials science.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors or probes in biochemical studies.
Medicine: Research is ongoing into its use as a precursor for pharmaceuticals, particularly in the synthesis of novel drugs with unique mechanisms of action.
Industry: It finds applications in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) phosphite typically involves the reaction of a phosphorus-containing precursor with silicon-based reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride and a phosphorus oxychloride derivative. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation or recrystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into phosphine or silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus or silicon atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or organometallic compounds are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include phosphine oxides, silane derivatives, and various substituted organophosphorus compounds. These products are often characterized by their enhanced stability and unique reactivity profiles.
Mechanism of Action
The mechanism by which Bis(trimethylsilyl) phosphite exerts its effects involves its ability to form stable complexes with various metal ions. The phosphorus and silicon atoms in the compound act as coordination sites, allowing it to interact with metal centers. This interaction can modulate the reactivity of the metal ions, making the compound an effective catalyst or inhibitor in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A β-diketone that forms stable metal complexes and is used in similar applications.
2,2,4,4-Tetramethyl-3-pentanone: Known for its use in organic synthesis and as a solvent.
2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane: Another silicon-containing compound with applications in materials science.
Uniqueness
What sets Bis(trimethylsilyl) phosphite apart is its unique combination of phosphorus and silicon atoms within a single molecule. This dual functionality allows it to participate in a broader range of reactions and form more diverse complexes compared to its counterparts. Its stability and reactivity make it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
bis(trimethylsilyl) hydrogen phosphite | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19O3PSi2/c1-11(2,3)8-10(7)9-12(4,5)6/h7H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYLOQJEHUAACN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OP(O)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19O3PSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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